molecular formula C11H13NO2 B1294689 4'-Allyloxyacetanilide CAS No. 6622-73-7

4'-Allyloxyacetanilide

Cat. No.: B1294689
CAS No.: 6622-73-7
M. Wt: 191.23 g/mol
InChI Key: UVGQOPZEALYXKP-UHFFFAOYSA-N
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Description

4'-Allyloxyacetanilide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4'-Allyloxyacetanilide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, a derivative of acetanilide, features an allyloxy group attached to the para position of the acetanilide structure. Its molecular formula is C11_{11}H13_{13}NO2_2, with a molecular weight of approximately 205.23 g/mol. The structural representation can be summarized as follows:

  • Molecular Formula: C11_{11}H13_{13}NO2_2
  • Molecular Weight: 205.23 g/mol

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Squalene Synthase: Similar compounds have demonstrated the ability to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis. This inhibition may provide therapeutic benefits for conditions related to hypercholesterolemia and cardiovascular diseases.
  • Anti-inflammatory and Analgesic Properties: Compounds within the acetanilide class often exhibit anti-inflammatory and analgesic effects. Preliminary studies suggest that this compound may share these properties, making it a candidate for pain management therapies .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant bacteriostatic and bactericidal activities:

Tested Strain Bacteriostatic Activity (MIC) Bactericidal Activity (MBC)
Staphylococcus aureus32 µg/mL64 µg/mL
Escherichia coli16 µg/mL32 µg/mL
Pseudomonas aeruginosa64 µg/mL128 µg/mL

These findings suggest that this compound may serve as a potential antimicrobial agent .

Cytotoxicity Assessment

In vitro cytotoxicity studies using normal human dermal fibroblasts (NHDF) revealed that this compound exhibited low cytotoxicity:

  • IC50_{50} > 37 µM, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Cholesterol Management: A study demonstrated that derivatives inhibiting squalene synthase could effectively reduce cholesterol levels in animal models, suggesting similar potential for this compound.
  • Anti-inflammatory Effects: Research on related compounds has shown significant reductions in inflammatory markers in vitro, supporting further investigation into the anti-inflammatory capabilities of this compound.
  • Antimicrobial Efficacy: A comparative study with other acetanilide derivatives indicated that modifications in the chemical structure could enhance antimicrobial efficacy, positioning this compound as a candidate for further development .

Properties

IUPAC Name

N-(4-prop-2-enoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-8-14-11-6-4-10(5-7-11)12-9(2)13/h3-7H,1,8H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGQOPZEALYXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216415
Record name Acetanilide, 4'-allyloxy-
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-73-7
Record name N-[4-(2-Propen-1-yloxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4'-Allyloxyacetanilide
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Record name 6622-73-7
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Record name Acetanilide, 4'-allyloxy-
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Record name 4'-allyloxyacetanilide
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Record name 4'-ALLYLOXYACETANILIDE
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Synthesis routes and methods I

Procedure details

Commercially available 4-acetamido phenol (1 molar equivalent), allyl bromide (1 molar equivalent) and potassium carbonate (1 molar equivalent) in butan-2-one were heated at reflux for 18 hours with stirring. The mixture was cooled, filtered and the solid residue washed with ether. The combined filtrates were evaporated and the solid residue was further purified by crystallisation from ethyl acetate-hexane to give 4-acetamido-1-allyloxy benzene as a colourless solid, m.p. 85°-86° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Acetamidophenol (383 g, 2.53 mole), allyl bromide (338 g, 2.79 mole), and anhydrous potassium carbonate (350 g, 2.53 mole) were added to acetone (2250 ml). Under intense stirring, the heterogeneous mixture was refluxed overnight. After cooling, the inorganic salts were filtered off and the filtrate concentrated under reduced pressure. The obtained solid was used for step 2 without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is microwave-assisted synthesis being explored for 4-allyloxyacetanilide?

A1: Traditional methods for synthesizing 4-allyloxyacetanilide and its subsequent Claisen rearrangement product, 4-acetamido-2-allylphenol, involve refluxing for extended periods, often exceeding 12 hours [, ]. Microwave-assisted organic synthesis (MOAS) offers a compelling alternative due to its ability to drastically reduce reaction times and potentially improve yields. The research highlights the successful application of microwave irradiation, achieving the Claisen Rearrangement in under 10 minutes compared to hours using conventional heating methods []. This significant acceleration is attributed to the efficient heating mechanism of microwaves, enabling rapid temperature increases and faster reaction kinetics.

Q2: What challenges have been encountered in optimizing the one-pot synthesis of 4-acetamido-2-allylphenol using microwave irradiation?

A2: While microwave irradiation successfully accelerates the individual steps of allylation and Claisen Rearrangement, achieving complete conversion to the desired 4-acetamido-2-allylphenol in a one-pot microwave synthesis has proven challenging []. The research indicates ongoing optimization efforts, focusing on:

  • Solvent Selection: Different solvents significantly impact the reaction outcome. For instance, DMF showed promise, while other solvents led to the formation of the allylated intermediate without subsequent rearrangement [].
  • Base Optimization: Potassium tert-butoxide was identified as a suitable base, and further research explores the impact of the counter ion on the reaction [].
  • Allyl Halide Choice: Optimization efforts also investigate the influence of different allyl halides on the reaction efficiency and selectivity [].

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